molecular formula C8H10BFO2S B14031041 (2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid

(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid

Cat. No.: B14031041
M. Wt: 200.04 g/mol
InChI Key: FFLYCZYKWXGMPB-UHFFFAOYSA-N
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Description

(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is an organoboron compound that has gained attention in the field of organic synthesis, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with fluorine, methyl, and methylthio groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid typically involves the lithiation of a suitable precursor followed by reaction with a boron-containing reagent. One common method is the reaction of 2-fluoro-3-methyl-5-(methylthio)phenylmagnesium bromide with trimethyl borate, followed by hydrolysis to yield the boronic acid .

Industrial Production Methods

Industrial production methods for boronic acids often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The mechanism of action of (2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex, which facilitates the transfer of the boronic acid group to the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Fluoro-3-methyl-5-(methylthio)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C8H10BFO2S

Molecular Weight

200.04 g/mol

IUPAC Name

(2-fluoro-3-methyl-5-methylsulfanylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO2S/c1-5-3-6(13-2)4-7(8(5)10)9(11)12/h3-4,11-12H,1-2H3

InChI Key

FFLYCZYKWXGMPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1F)C)SC)(O)O

Origin of Product

United States

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